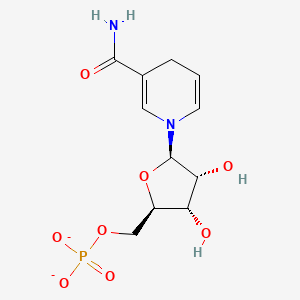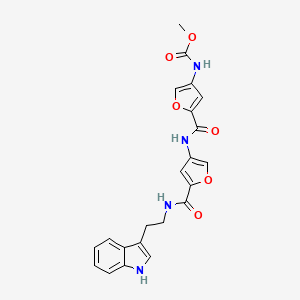
Proximicin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proximicin C is a natural product found in Verrucosispora with data available.
Applications De Recherche Scientifique
Anticancer Potential
Proximicin C, along with its analogs Proximicin A and B, has been identified as a bioactive chemical with potential in cancer treatment. Specifically, this compound has shown promising results in breast cancer research. In a study, this compound demonstrated a potent cytostatic effect against human breast cancer cells [MCF 7] and high binding affinity to Human epidermal growth factor receptor 2 (HER2), a gene linked to breast cancer development. This suggests that this compound could be a potential therapeutic candidate for breast cancer treatment, particularly in HER2-positive cases (T. Aung, 2022).
Cytotoxicity and Cell-Cycle Regulation
Further research has revealed that this compound exhibits significant cytotoxicity against various carcinoma cell lines. It activates cell-cycle regulatory proteins, inducing the transition of cells from G1 to S phase, and can induce up-regulation of p53 and p21 in gastric adenocarcinoma cells. These properties make this compound an attractive target for the development of anticancer drugs (F. Brucoli et al., 2012).
Structural Analysis and Synthesis
Research has also focused on the total synthesis of Proximicin A-C and the development of new furan-based DNA-binding agents. These studies are crucial for understanding the structural and functional aspects of this compound and its potential application in targeted cancer therapy (Falko E. Wolter et al., 2009).
Antibacterial Activity
In addition to its anticancer properties, this compound has shown notable antibacterial activity. It has been effective against antibiotic-resistant Gram-positive cocci, which points to its potential use in treating bacterial infections, especially those resistant to traditional antibiotics (F. Brucoli et al., 2012).
Molecular Mechanism of Action
Understanding the molecular mechanism of action of this compound is vital for its development as a therapeutic agent. Studies have shown that this compound and its analogs do not bind to DNA like other cytotoxic natural DNA binders. This unique action could lead to different cytotoxic activities and may offer new pathways for cancer treatment (A. Denisiuk et al., 2013).
Propriétés
Formule moléculaire |
C22H20N4O6 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
methyl N-[5-[[5-[2-(1H-indol-3-yl)ethylcarbamoyl]furan-3-yl]carbamoyl]furan-3-yl]carbamate |
InChI |
InChI=1S/C22H20N4O6/c1-30-22(29)26-15-9-19(32-12-15)21(28)25-14-8-18(31-11-14)20(27)23-7-6-13-10-24-17-5-3-2-4-16(13)17/h2-5,8-12,24H,6-7H2,1H3,(H,23,27)(H,25,28)(H,26,29) |
Clé InChI |
OHKHJUCMNWFOEB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=COC(=C1)C(=O)NC2=COC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Synonymes |
proximicin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



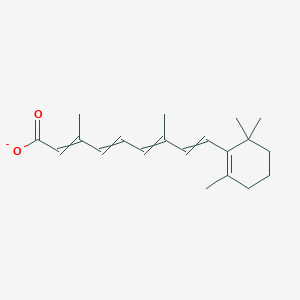

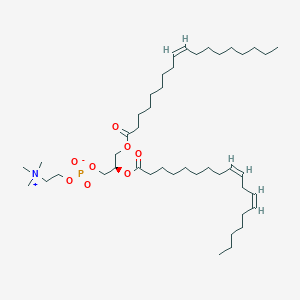
![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
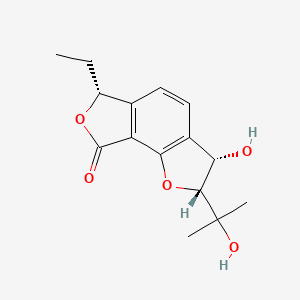
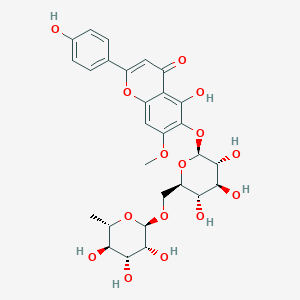
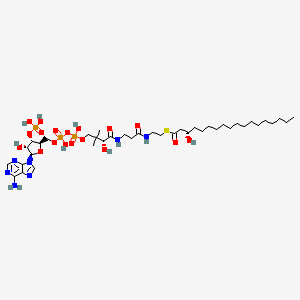
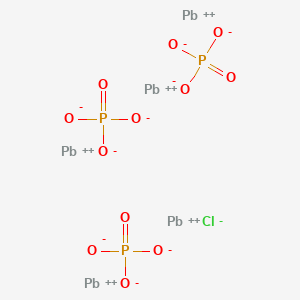
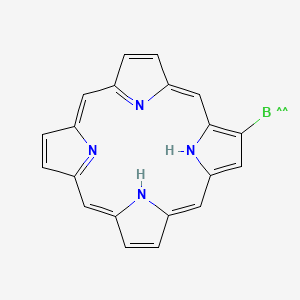
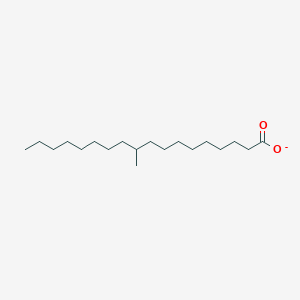
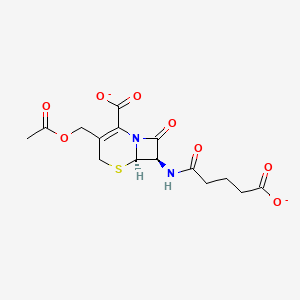
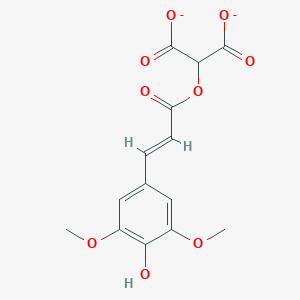
![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)
